Purity and Molecular Specification Comparison
Commercial suppliers report a purity of 98.68% for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 . This is a critical specification for research and industrial applications where impurities can affect downstream reaction yields. A related analog, Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, is reported with a purity of 99.02% [1]. While both compounds achieve high purity levels, the difference may be relevant for applications with stringent purity requirements. Additionally, the molecular weight of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is 629.66 g/mol , compared to Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH which has a molecular weight of 523.53 g/mol [1]. This difference in molecular weight and the associated C-terminal functional groups (ester vs. carboxylic acid) directly impacts their reactivity and suitability in specific conjugation chemistries.
| Evidence Dimension | Commercial Purity and Molecular Weight |
|---|---|
| Target Compound Data | Purity: 98.68%; Molecular Weight: 629.66 g/mol |
| Comparator Or Baseline | Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Purity: 99.02%; Molecular Weight: 523.53 g/mol |
| Quantified Difference | Purity: 0.34 percentage points lower; Molecular Weight: 106.13 g/mol higher |
| Conditions | Data from vendor product specifications (MedChemExpress) |
Why This Matters
The higher molecular weight and distinct C-terminal ester group of the target compound dictate its specific reactivity in Exatecan derivative synthesis, making it non-substitutable for analogs with different functional handles despite similar purity profiles.
- [1] MedChemExpress. Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH (CAS 1599440-20-6) Product Page. Accessed 2026-04-22. View Source
